molecular formula C24H27BrN8O3 B6070341 4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol

4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol

Cat. No.: B6070341
M. Wt: 555.4 g/mol
InChI Key: VJXPORWXPYJYNS-LGJNPRDNSA-N
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Description

4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol is a complex organic compound with a unique structure that includes a bromine atom, a nitrophenol group, and a triazine ring

Preparation Methods

The synthesis of 4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol involves multiple steps. The process typically starts with the preparation of the triazine ring, followed by the introduction of the dimethylanilino and methylpiperidinyl groups. The final steps involve the addition of the bromine atom and the nitrophenol group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazine ring.

Scientific Research Applications

4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol involves its interaction with specific molecular targets. The triazine ring and the nitrophenol group are likely to play key roles in its biological activity, potentially interacting with enzymes or receptors in the body. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may inhibit or modulate specific biochemical processes.

Comparison with Similar Compounds

4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol can be compared with other similar compounds, such as:

    4-bromo-2-[(E)-{2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol: This compound has a similar structure but includes a thiazole ring instead of a triazine ring.

    4-bromo-2-[(E)-{2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-6-nitrophenol: This compound is similar but includes additional chlorine atoms on the phenyl ring.

Properties

IUPAC Name

4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN8O3/c1-14-7-9-32(10-8-14)24-29-22(27-19-6-4-5-15(2)16(19)3)28-23(30-24)31-26-13-17-11-18(25)12-20(21(17)34)33(35)36/h4-6,11-14,34H,7-10H2,1-3H3,(H2,27,28,29,30,31)/b26-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXPORWXPYJYNS-LGJNPRDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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